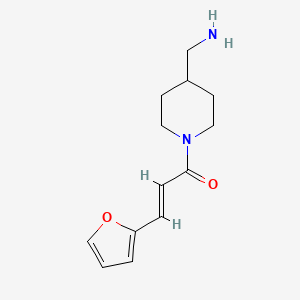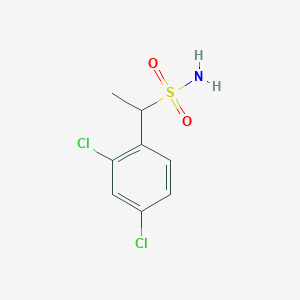amine CAS No. 1249704-82-2](/img/structure/B1453892.png)
[(4-Bromo-3-fluorophenyl)methyl](2-methylpropyl)amine
Descripción general
Descripción
“(4-Bromo-3-fluorophenyl)methylamine” is a chemical compound with the CAS Number: 1249704-82-2 . It has a molecular weight of 260.15 . The IUPAC name for this compound is N-(4-bromo-3-fluorobenzyl)-2-methyl-1-propanamine .
Molecular Structure Analysis
The InChI code for “(4-Bromo-3-fluorophenyl)methylamine” is 1S/C11H15BrFN/c1-8(2)6-14-7-9-3-4-10(12)11(13)5-9/h3-5,8,14H,6-7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Bromo-3-fluorophenyl)methylamine” include a molecular weight of 260.15 . Unfortunately, other specific properties such as melting point, boiling point, solubility, and stability are not available in the retrieved information .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : Research by Kaya, Kamaci, and Arican (2012) explored the synthesis of phenolic monomers by condensing 4-fluorobenzaldehyde with aromatic amino phenols. These monomers were then converted to polyphenol derivatives, highlighting the role of fluorophenyl compounds in polymer chemistry (Kaya, Kamaci, & Arican, 2012).
Chemical Properties and Applications : The work of Das et al. (2003) on amino-3-fluorophenyl boronic acid, synthesized from 4-bromo-2-fluoroaniline, revealed insights into the compound's crystal structure and potential in glucose sensing materials (Das et al., 2003).
Pharmacological Research
Potential CNS Agents : Hino et al. (1988) synthesized a series of compounds, including those with fluorophenyl groups, to evaluate their neuroleptic activity. These compounds showed promise as novel neuroleptics due to their potential antidopaminergic properties (Hino et al., 1988).
Antidepressant Activity : Yuan (2012) synthesized 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, demonstrating its potential in antidepressant activity. This highlights the therapeutic possibilities of fluorophenyl derivatives (Yuan, 2012).
Material Science and Chemistry
Polymer Electrolytes : Kim et al. (2011) discussed the synthesis of guanidinium-functionalized polymer electrolytes using activated fluorophenyl-amine reactions. These materials have applications in energy storage and conversion (Kim, Labouriau, Guiver, & Kim, 2011).
Amination Reactions : Stroup et al. (2007) described the chemoselective functionalization of compounds including 5-bromo-2-chloro-3-fluoropyridine, highlighting the compound's reactivity and potential applications in organic synthesis (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Safety And Hazards
The safety and hazards associated with “(4-Bromo-3-fluorophenyl)methylamine” are not specified in the available information . As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices.
Propiedades
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN/c1-8(2)6-14-7-9-3-4-10(12)11(13)5-9/h3-5,8,14H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTICLYVIBJDHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromo-3-fluorophenyl)methyl](2-methylpropyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



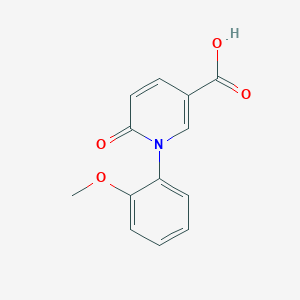
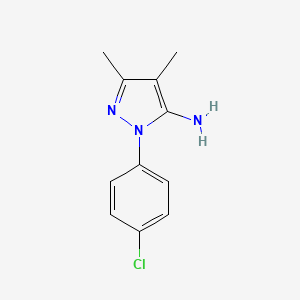
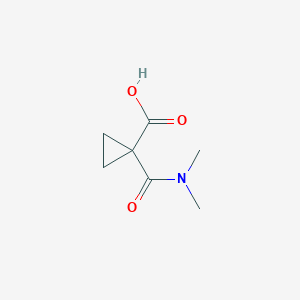

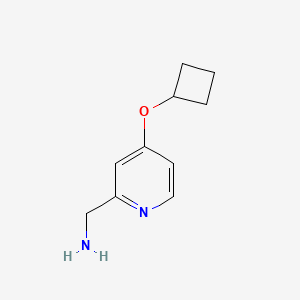
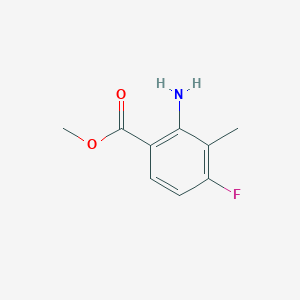
amine](/img/structure/B1453819.png)
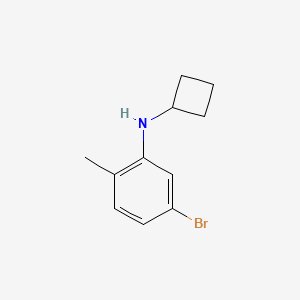

![[1-(Thian-4-yl)piperidin-4-yl]methanamine](/img/structure/B1453823.png)

